3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid
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Overview
Description
3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid is an organoboron compound with the molecular formula C11H13BN2O2. This compound is notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid typically involves the reaction of this compound pinacol ester with an appropriate boronic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like ethanol or water .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and automated reaction setups to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid pinacol ester
- 3-Methoxy-5-(1-methyl-4-pyrazolyl)phenylboronic acid
- 5-Amino-3-methyl-1-phenylpyrazole
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in cross-coupling reactions . This makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C11H13BN2O2 |
---|---|
Molecular Weight |
216.05 g/mol |
IUPAC Name |
[3-methyl-5-(1-methylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O2/c1-8-3-9(5-11(4-8)12(15)16)10-6-13-14(2)7-10/h3-7,15-16H,1-2H3 |
InChI Key |
ILWDFDSQYDHGDV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2=CN(N=C2)C)C)(O)O |
Origin of Product |
United States |
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